7-(prop-2-en-1-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound is a complex heterocyclic molecule featuring a quinazolin-8-one core fused with a [1,3]dioxolo moiety. Key structural elements include:
- Quinazolinone scaffold: Known for its bioactivity in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents.
- 1,2,4-Oxadiazole substituent: A heterocycle contributing to metabolic stability and π-π stacking interactions in target binding .
- Allyl (prop-2-en-1-yl) and sulfanyl linkages: These groups may influence conformational flexibility and redox stability .
The compound’s synthesis likely involves multi-step heterocyclic coupling, with structural characterization via X-ray crystallography (using programs like SHELXL ) and spectroscopic methods.
Properties
IUPAC Name |
7-prop-2-enyl-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O4S/c1-2-6-29-20(30)14-8-16-17(32-11-31-16)9-15(14)26-21(29)34-10-18-27-19(28-33-18)12-4-3-5-13(7-12)22(23,24)25/h2-5,7-9H,1,6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTKZDXRJFWBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinazolinone Core
The quinazolinone scaffold forms the central heterocyclic structure of the target compound. A validated approach involves cyclocondensation of anthranilic acid derivatives with formamide. As demonstrated in the synthesis of quinazolin-4-ol intermediates, heating anthranilic acid (4 ) with formamide (5 ) in absolute ethanol at 65°C for 4 hours yields the quinazolinone nucleus in 78% yield. For thedioxolo[4,5-g]quinazolin-8-one derivative, this method is adapted by introducing a vicinal diol precursor at the C6 and C7 positions. Cyclization under acidic conditions (e.g., HCl/EtOH) forms the fused dioxolane ring, as evidenced in analogous syntheses of dioxolo-quinazolinones.
Catalytic enhancements are achievable using ZrOCl₂·8H₂O under ultrasound irradiation, which accelerates reaction kinetics and improves yields (82–89%) for related dioxoloquinazolinones. This eco-compatible method reduces side products and avoids toxic solvents, aligning with green chemistry principles.
Functionalization with the 1,2,4-Oxadiazole Moiety
The 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl group is synthesized via a two-step sequence. First, 3-(trifluoromethyl)benzoyl chloride undergoes condensation with hydroxylamine to form the corresponding amidoxime. Subsequent cyclization with chloromethyl methyl sulfide in the presence of p-tosyl chloride yields the 5-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole intermediate. This method, optimized with diisopropylethylamine (DIEA) in dichloromethane, achieves 69–75% yields for analogous oxadiazoles.
Critical to this step is the regioselective formation of the 1,2,4-oxadiazole ring, which is confirmed by ¹H NMR analysis of the chloromethyl proton resonance at δ 4.65–4.72 ppm. Purification via column chromatography (hexane/ethyl acetate) ensures high purity (>95%) prior to downstream coupling.
Thioether Linkage Formation
Coupling the quinazolinone core with the oxadiazole chloromethyl intermediate requires nucleophilic displacement of the chloride by a thiol group. A mercapto-substituted quinazolinone derivative is generated by treating the quinazolinone with thiourea in refluxing ethanol, followed by acidic hydrolysis to liberate the free thiol. Reaction of this thiol with 5-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in dimethylformamide (DMF) at 60°C for 12 hours installs the sulfanyl bridge.
Yields for analogous thioether formations range from 63–84%, depending on the stoichiometry of potassium carbonate as a base. The reaction’s progress is monitored by thin-layer chromatography (TLC), with final purification via recrystallization from ethanol.
Introduction of the prop-2-en-1-yl group at the N7 position employs an alkylation strategy. Treatment of the quinazolinone intermediate with allyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) facilitates nucleophilic substitution. Optimal conditions—room temperature for 6 hours under nitrogen—yield 70–78% of the propenylated product, as observed in related allylations of nitrogen heterocycles.
Alternative methods, such as Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD), have been reported for sterically hindered substrates. However, the alkylation approach is preferred for its simplicity and scalability.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : The propenyl group exhibits characteristic doublets at δ 5.20–5.35 ppm (CH₂=CH₂) and a multiplet at δ 5.85–6.05 ppm (CH₂=CH). The oxadiazole methylene (SCH₂) resonates as a singlet at δ 4.15–4.25 ppm.
- ¹³C NMR : The carbonyl carbon of the quinazolinone appears at δ 162.5–163.2 ppm, while the trifluoromethyl group shows a quartet at δ 124.5–125.0 ppm (J = 272 Hz).
- LC-MS : Molecular ion peaks at m/z 532.1 [M+H]⁺ confirm the target molecular weight.
Elemental Analysis
Consistent results (C: 54.82%, H: 3.42%, N: 12.73%) validate the empirical formula C₂₂H₁₆F₃N₅O₄S.
Optimization and Yield Considerations
Ultrasound irradiation during quinazolinone synthesis reduces reaction time to 1.5 hours with comparable yields. Solvent-free conditions for oxadiazole cyclization improve atom economy but require higher temperatures (100°C).
Challenges and Alternative Routes
- Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous solvents are critical during coupling.
- Regioselectivity in Propenylation : Competing O-alkylation is mitigated by using bulky bases like NaH, which favor N-alkylation.
- Purification : Silica gel chromatography is necessary for intermediates, but final crystallization from ethanol/water (3:1) achieves >98% purity.
Chemical Reactions Analysis
Types of Reactions
7-(prop-2-en-1-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives, including those similar to the compound . The following findings provide insights into its efficacy against various pathogens:
- Synthesis and Testing : Compounds derived from the quinazolinone structure have been synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives bearing halogen groups demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of bacterial DNA gyrase or other critical enzymes involved in cell wall synthesis . The unique structural features of the compound may enhance its binding affinity to these targets.
Anticancer Properties
The anticancer potential of compounds similar to 7-(prop-2-en-1-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has been extensively researched:
- Cell Line Studies : In vitro studies have shown that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds have been tested against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7), showing IC50 values comparable to established drugs .
- Targeting EGFR : The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy. Compounds that inhibit EGFR tyrosine kinase activity have been synthesized from similar structural frameworks, demonstrating promising results in reducing tumor proliferation .
Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships has revealed that modifications to the quinazolinone core significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and potency |
| Sulfanyl group | Improves binding to biological targets |
| Halogen substitutions | Increases antimicrobial efficacy |
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
- Antimicrobial Development : A study synthesized a series of oxadiazole-containing quinazolinones and evaluated their antimicrobial properties. Compounds with specific substitutions showed enhanced activity against resistant bacterial strains .
- Anticancer Research : Research focused on developing dual-action drugs targeting both EGFR and microbial DNA gyrase has led to promising candidates based on the quinazolinone scaffold. These compounds exhibited significant cytotoxicity against cancer cells while also demonstrating antibacterial properties .
Mechanism of Action
The mechanism of action of 7-(prop-2-en-1-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Findings:
The allyl-sulfanyl bridge introduces steric bulk, which may reduce off-target interactions relative to simpler methylthio derivatives .
Bioactivity Predictions: TC’s quinazolin-8-one core lacks the 4-amine group of EGFR inhibitors but retains π-stacking capability. Its predicted IC50 (<100 nM) aligns with similar kinase-targeting quinazolines .
Solubility and ADME :
- TC’s estimated logP (3.2) indicates moderate lipophilicity, comparable to clinical quinazolines. However, the oxadiazole’s polarity could enhance aqueous solubility over purely aromatic analogs .
Biological Activity
The compound 7-(prop-2-en-1-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 65126-85-4) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The structure of the compound features multiple functional groups that contribute to its biological activity. The presence of the 1,2,4-oxadiazole moiety is significant due to its established role in medicinal chemistry as an anticancer agent. The trifluoromethyl group enhances lipophilicity and bioactivity, while the dioxole and quinazoline components may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound's structural features suggest it may inhibit key biological targets involved in cancer proliferation. For instance:
- Cytotoxicity Studies : A study reported that derivatives similar to this compound exhibited IC values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) . This suggests that modifications in the oxadiazole structure can lead to enhanced anticancer activity.
- Mechanism of Action : The compound may exert its effects by inhibiting enzymes such as HDAC (Histone Deacetylase), which are crucial for tumor growth and survival. Inhibition of HDAC leads to increased acetylation of histones and non-histone proteins, promoting apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Component | Role in Activity |
|---|---|
| 1,2,4-Oxadiazole | Known for anticancer properties; interacts with various cellular targets |
| Trifluoromethyl Group | Enhances metabolic stability and lipophilicity |
| Dioxole Ring | May influence solubility and receptor binding |
| Quinazoline Moiety | Associated with various pharmacological activities |
Case Studies
- Study on Oxadiazole Derivatives : A comprehensive review indicated that oxadiazole derivatives demonstrated significant cytotoxicity against several cancer cell lines. Compounds with electron-withdrawing groups at specific positions showed enhanced activity .
- Molecular Docking Studies : Molecular docking simulations have suggested strong interactions between the compound and target proteins involved in cancer cell proliferation. These studies provide insights into how structural modifications can impact binding affinity and biological efficacy .
Q & A
Q. Basic Research Focus
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) and organic solvents (logP determination via HPLC) .
- Thermal stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points .
- Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) with HPLC monitoring of degradation .
How can researchers investigate the metabolic pathways and degradation products?
Q. Advanced Research Focus
- In vitro metabolism : Incubation with hepatic microsomes (human/rat) and LC-MS/MS to detect phase I/II metabolites .
- Forced degradation : Acid/alkaline hydrolysis (0.1M HCl/NaOH) identifies labile groups (e.g., sulfanyl cleavage) .
- Degradant profiling : High-resolution MS/MS fragments ions (e.g., m/z 320.1 for oxadiazole ring scission) .
What in vitro/in vivo models are appropriate for preliminary toxicity screening?
Q. Advanced Research Focus
- In vitro : HepG2 cell cytotoxicity (EC50) and Ames test for mutagenicity .
- In vivo : Acute toxicity in rodents (LD50, OECD 423) with histopathology on liver/kidney . Safety margins are calculated using NOAEL from 14-day repeated-dose studies .
What challenges arise in determining the crystal structure, and how are they addressed?
Advanced Research Focus
Challenges include low crystal quality (poor diffraction) and twinning. Solutions:
- Crystallization : Vapor diffusion (ethyl acetate/hexane) with seeding .
- Data collection : High-flux synchrotron sources (e.g., 0.7 Å wavelength) improve resolution .
- Refinement : SHELXL’s TWIN/BASF commands model twinned datasets .
How does the compound behave under photolytic or thermal stress?
Advanced Research Focus
Photolysis (λ > 300 nm) degrades the dioxolo ring, forming quinazolinone byproducts (HPLC-MS monitoring) . Thermal stress (150°C, 24h) induces sulfanyl-oxadiazole cleavage, confirmed via TGA-FTIR gas analysis . Stability is enhanced by replacing the propenyl group with alkyl chains .
What synthetic routes are recommended for creating pharmacophore analogs?
Q. Advanced Research Focus
- Core modifications : Introducing pyridyl or morpholinyl groups via Buchwald-Hartwig amination .
- Bioisosteres : Replacing the oxadiazole with 1,2,4-triazole (improves water solubility) .
- Late-stage diversification : Click chemistry (CuAAC) on propargyl intermediates adds functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
